{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a chemical compound characterized by its unique spiro structure, which consists of two interconnected rings. Its molecular formula is , indicating that it exists as a hydrochloride salt. This compound is notable for its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science.
{Spiro[3.4]octan-5-yl}methanamine hydrochloride falls under the category of spiro compounds, which are defined by their unique structural characteristics where two or more rings share a single atom. It is further classified as an amine due to the presence of the amine functional group.
The synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include dimethyl sulfoxide and ethyl acetate, while reducing agents may include lithium aluminum hydride .
The molecular structure of {Spiro[3.4]octan-5-yl}methanamine hydrochloride features:
The compound's structural data can be represented as follows:
{Spiro[3.4]octan-5-yl}methanamine hydrochloride can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and alkyl halides for substitution reactions. Reaction conditions are carefully controlled to achieve desired products while minimizing side reactions .
The mechanism of action for {Spiro[3.4]octan-5-yl}methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors:
This mechanism highlights the compound's potential as a lead structure in drug development .
Relevant data indicate that these properties make it suitable for various applications in research and industry .
Spiro[3.4]octane is a structurally distinctive carbocyclic framework characterized by a central quaternary carbon atom connecting perpendicularly oriented cyclobutane and cyclopentane rings. This arrangement imposes pronounced three-dimensionality and conformational rigidity, distinguishing it from planar aromatic systems prevalent in early drug discovery. The scaffold’s sp³-rich character (Fsp³ = 0.63) enhances solubility and reduces metabolic susceptibility compared to flat architectures [1] [8]. Critically, the angle strain within the cyclobutane ring (∼25 kcal/mol strain energy) and the defined exit vectors from the spiro carbon create unique spatial presentations of substituents, enabling precise vectorial control over pharmacophore placement [4] [6]. This geometric precision facilitates optimal target engagement in complex binding pockets, particularly G-protein-coupled receptors (GPCRs) and enzymes with deep, contoured active sites [8].
Table 1: Key Physicochemical Properties of Spiro[3.4]octane vs. Common Bioisosteres
Scaffold | Fsp³ | PSA (Ų) Range | Log P Range | Conformational Flexibility |
---|---|---|---|---|
Spiro[3.4]octane | 0.63 | 20-80 | 1.5-3.5 | Low (restricted rotation) |
Piperidine | 0.40 | 15-50 | 1.0-2.8 | Moderate |
Benzene | 0.00 | 0-40 | 2.0-4.0 | None (planar) |
Cyclohexane | 1.00 | 0-20 | 3.0-5.0 | High |
Synthetic methodologies for accessing amine-functionalized spiro[3.4]octanes have evolved significantly. Early routes relied on Mannich aminomethylation of cyclobutanone precursors, yielding racemic mixtures with limited stereocontrol [5]. Contemporary strategies leverage strain-release-driven reactions, exemplified by scandium-catalyzed spirocyclizations of bicyclo[1.1.0]butanes with azomethine imines, enabling stereoselective construction of 6,7-diazaspiro[3.4]octanes [4]. Automated flow chemistry platforms further enhance accessibility, as demonstrated in modular assemblies of spirocyclic tetrahydronaphthyridines via telescoped photoredox hydroaminoalkylation/intramolecular SNAr sequences [7]. These advances address historical synthetic bottlenecks, enabling library-scale production of enantiopure spiro[3.4]octane amines like {spiro[3.4]octan-5-yl}methanamine hydrochloride for broad medicinal exploration.
The primary amine moiety in {spiro[3.4]octan-5-yl}methanamine hydrochloride serves as a versatile pharmacophore anchor, enabling: (1) Salt bridge formation with aspartate/glutamate residues; (2) Hydrogen-bond donation to carbonyl oxygens in protein backbones; (3) Coordination with metalloenzyme cofactors (e.g., Zn²⁺ in matrix metalloproteinases) [2] [3]. When integrated into the spiro[3.4]octane scaffold, the amine’s basicity (predicted pKa 9.5-10.5) and spatial orientation are finely tunable via ring size modulation and α-substitution. For instance, γ-aminospiro[3.4]octanes exhibit reduced pKa (ΔpKa ∼0.5-1.0) versus linear congeners due to through-space electronic effects, potentially mitigating hERG channel liability [8].
In glioblastoma multiforme (GBM) therapeutics, derivatives like chalcone-spirocycle hybrid ZS44 (derived from {spiro[3.4]octan-5-yl}methanamine analogs) demonstrate blood-brain barrier (BBB) penetration facilitated by optimal lipophilicity (Log D7.4 = 1.8) and moderate molecular weight (<400 Da). ZS44 inhibits tumor growth via SIRT1/p53-mediated apoptosis, with in vivo efficacy validated in U251 xenograft models (65% tumor reduction at 50 mg/kg) [2]. The spiro scaffold’s rigidity positions the chalcone warhead for productive engagement with the SIRT1 allosteric site, underscoring the conformational control advantage over flexible chains.
Table 2: Target Engagement Profiles of Spiro[3.4]octane Amine Derivatives
Compound Class | Primary Target | Key Structural Features | Functional Outcome |
---|---|---|---|
Chalcone-spiro[3.4]octane (e.g., ZS44) | SIRT1/p53 pathway | Extended conjugation from spiro carbon | p53 activation → apoptosis in glioblastoma |
Diazaspiro[3.4]octanes (e.g., MC4R antagonists) | Melanocortin-4 receptor | Spiro-linked piperidine/cyclobutane | Enforced cis-amide geometry → enhanced binding affinity |
Spirocyclic NMDA modulators | NMDA receptor | β-aminospiro[3.4]octane lactam | Glutamate site antagonism → neuroprotection |
Additionally, spiro[3.4]octane amines serve as privileged bioisosteres for piperazines and morpholines. In PARP inhibitors, replacing piperazine with diazaspiro[3.3]heptane (a spiro[3.4]octane analog) enhanced PARP-1 selectivity (∼10-fold vs. PARP-2) and reduced off-target DNA damage, attributed to the restricted amine geometry disfavoring promiscuous interactions [8].
The integration of spiro[3.4]octane into drug discovery parallels broader trends in scaffold three-dimensionality. Early applications (1980s-2000s) focused on Mannich base prodrugs, exploiting the amine’s hydrolytic lability for controlled release. Ketonic Mannich bases derived from acetophenones demonstrated cytotoxicity via thiol alkylation but lacked scaffold stability [5]. The 2010s witnessed a shift toward strain-release functionalization, leveraging bicyclo[1.1.0]butanes as cyclobutane synthons. For example, Sc(OTf)₃-catalyzed spirocyclizations with azomethine imines provided efficient access to 6,7-diazaspiro[3.4]octanes—previously inaccessible cores with high Fsp³ [4].
Modern applications prioritize targeted vectorial design, exemplified by Pfizer’s MC4R antagonist PF-07258669. Its spirocyclic tetrahydronaphthyridine core, accessible via Pd-catalyzed C–N coupling of γ-pyridyl amines, enforces a cis-conformation between the N–H and pyridine lone pairs, optimizing receptor binding. Automated synthesis (2.20 mmol/h productivity) now enables library-scale production of such spirocycles from primary amines [7]. Concurrently, computational advancements facilitate rational spiro[3.4]octane incorporation: Free-Wilson QSAR models quantify the contribution of the spiro carbon to potency (ΔpIC₅₀ ∼0.3-0.7), while molecular dynamics simulations reveal reduced conformational entropy penalties (ΔS ∼2-5 kcal/mol) upon target binding versus linear analogs [1] [8].
Table 3: Evolution of Key Spiro[3.4]octane Derivatives in Drug Discovery
Era | Representative Compounds | Synthetic Strategy | Therapeutic Application |
---|---|---|---|
1980s-2000s | Ketonic Mannich bases | Classical aminomethylation | Cytotoxic agents (thiol alkylators) |
2010-2015 | Spirocyclic NMDA modulators (WO2014120786) | Lactamization of aminocyclobutanes | Neurological disorders |
2015-2020 | Diazaspiro[3.4]octanes (e.g., anti-GBM agents) | Strain-release spirocyclization | Oncology (glioblastoma) |
2020-Present | PF-07258669 core (spiro-THN) | Telescoped photoredox/Pd catalysis | Appetite regulation (MC4R antagonism) |
The scaffold’s versatility is evidenced by its presence in clinical candidates: From neurological modulators (spiro-lactam NMDA antagonists) to oncology therapeutics (anti-glioblastoma agents like ZS44) [2] [3] [7]. This trajectory reflects a maturation from serendipitous discovery to rational, structure-enabled design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1